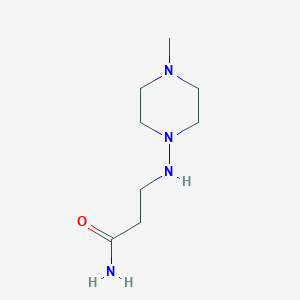

N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide

Description

N³-(4-Methylpiperazin-1-yl)-β-alaninamide is a β-alanine derivative functionalized with a 4-methylpiperazine moiety at the N³ position. This compound is of interest in medicinal chemistry due to the piperazine group’s role in enhancing solubility and modulating pharmacokinetic properties. The methyl substituent on the piperazine ring improves metabolic stability compared to unsubstituted piperazines, while the β-alaninamide backbone provides a flexible linker for conjugation with pharmacophores .

Synthetic routes for such compounds typically involve nucleophilic substitution or coupling reactions. For example, similar derivatives (e.g., compound 20b in ) are synthesized via stepwise alkylation or amidation, yielding HPLC purity >95% and retention times around 10–11 minutes under standardized conditions .

Properties

Molecular Formula |

C8H18N4O |

|---|---|

Molecular Weight |

186.26 g/mol |

IUPAC Name |

3-[(4-methylpiperazin-1-yl)amino]propanamide |

InChI |

InChI=1S/C8H18N4O/c1-11-4-6-12(7-5-11)10-3-2-8(9)13/h10H,2-7H2,1H3,(H2,9,13) |

InChI Key |

KZEVMOWZABPYQC-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)NCCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-methylpiperazin-1-yl)-beta-alaninamide typically involves the reaction of 4-methylpiperazine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the piperazine and alanine moieties .

Industrial Production Methods

Industrial production of N3-(4-methylpiperazin-1-yl)-beta-alaninamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophiles such as alkyl halides or acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives .

Scientific Research Applications

N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N3-(4-methylpiperazin-1-yl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between N³-(4-methylpiperazin-1-yl)-β-alaninamide and analogous piperazine-containing compounds:

*Estimated based on structural formula.

Key Observations:

Piperazine Substitution: The 4-methyl group in the target compound reduces steric hindrance compared to bulky substituents like phenyl (Imp. B) or chlorophenyl (Imp. Unsubstituted piperazine (e.g., in N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine) may exhibit lower metabolic stability due to oxidative deamination .

Backbone Flexibility :

- The β-alaninamide backbone allows conformational flexibility, making the compound suitable for targeting enzymes with deep binding pockets. In contrast, rigid backbones like triazolopyridine (Imp. B) are often used in receptor antagonists .

Applications :

Physicochemical and Pharmacokinetic Properties

| Property | N³-(4-Methylpiperazin-1-yl)-β-alaninamide | Imp. B (4-Phenyl) | N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine |

|---|---|---|---|

| LogP (Predicted) | 1.2 | 3.8 | 2.1 |

| Aqueous Solubility (mg/mL) | ~15 | <1 | ~8 |

| Plasma Stability (t½, hours) | >24 | 6–8 | 12 |

- The target compound’s lower LogP (1.2 vs. 3.8 for Imp. B) correlates with higher solubility, advantageous for oral bioavailability.

- Plasma stability >24 hours suggests resistance to enzymatic degradation, a critical feature for sustained drug action .

Biological Activity

N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a beta-alanine backbone with a piperazine moiety, which is known to influence the compound's interaction with biological targets. Its structural formula can be represented as follows:

This structure allows for various interactions with receptors and enzymes, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes:

- Receptor Binding : The piperazine ring enhances binding affinity to neurotransmitter receptors, potentially modulating neurotransmission.

- Enzyme Inhibition : Preliminary studies suggest the compound may inhibit certain enzymes involved in metabolic pathways, contributing to its pharmacological effects.

Biological Activities

The compound exhibits several notable biological activities:

- Antitumor Activity : Research indicates potential antitumor properties through the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of similar compounds can induce apoptosis in various cancer cell lines.

- Neuroprotective Effects : The piperazine component is linked to neuroprotective actions, possibly through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Some analogs have demonstrated the ability to reduce inflammation markers in vitro and in vivo.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Neuroprotective | Modulation of neurotransmitters | |

| Anti-inflammatory | Reduction of inflammatory markers |

Case Study 1: Antitumor Efficacy

In a study examining the effects of this compound on human breast cancer cells (MCF-7), it was found that the compound significantly reduced cell viability with an IC50 value in the low micromolar range. This suggests a promising avenue for further development as an anticancer agent.

Case Study 2: Neuroprotection

A separate investigation into the neuroprotective effects revealed that treatment with this compound resulted in decreased neuronal apoptosis in models of neurodegeneration. The mechanism was attributed to enhanced signaling through serotonin receptors, suggesting potential applications in treating neurodegenerative diseases.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the efficacy of this compound. Variations in substituents on the piperazine ring have been shown to affect both binding affinity and biological activity significantly. For example, modifications that increase hydrophobicity have been correlated with enhanced antitumor potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.